molecular formula C9H11NO3 B189882 4-Ethoxy-1-methyl-2-nitrobenzene CAS No. 102871-92-1

4-Ethoxy-1-methyl-2-nitrobenzene

Cat. No.: B189882
CAS No.: 102871-92-1
M. Wt: 181.19 g/mol
InChI Key: DMMYNNHVBWPYKG-UHFFFAOYSA-N
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Description

4-Ethoxy-1-methyl-2-nitrobenzene is an aromatic compound characterized by the presence of an ethoxy group, a methyl group, and a nitro group attached to a benzene ring. This compound is part of the broader class of nitrobenzene derivatives, which are known for their diverse chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-1-methyl-2-nitrobenzene typically involves the nitration of 4-ethoxy-1-methylbenzene. This process is carried out using a mixture of concentrated nitric acid and sulfuric acid, which acts as a nitrating agent. The reaction is conducted under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The reaction mixture is carefully monitored, and the product is purified through distillation or recrystallization techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-1-methyl-2-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic conditions.

    Substitution: Electrophilic reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst (e.g., aluminum chloride).

Major Products Formed

Scientific Research Applications

4-Ethoxy-1-methyl-2-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethoxy-1-methyl-2-nitrobenzene primarily involves its interactions with electrophiles and nucleophiles due to the presence of the nitro group. The nitro group is highly electron-withdrawing, making the benzene ring less reactive towards electrophilic aromatic substitution but more susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethoxy-1-methyl-2-nitrobenzene is unique due to the combination of its ethoxy, methyl, and nitro groups, which confer distinct chemical properties and reactivity patterns. This combination allows for specific applications in synthesis and research that are not possible with other similar compounds .

Properties

IUPAC Name

4-ethoxy-1-methyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-3-13-8-5-4-7(2)9(6-8)10(11)12/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMMYNNHVBWPYKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20325525
Record name 4-ethoxy-1-methyl-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20325525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102871-92-1
Record name 4-ethoxy-1-methyl-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20325525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Methyl-3-nitrophenol (10.0 g) was mixed with iodoethane (10.5 mL), potassium carbonate (13.5 g) and DMF (130 mL), and the obtained mixture was stirred at 60° C. overnight. Water was added to the reaction mixture, and the mixture was extracted twice with diethyl ether. The combined organic layer was washed with saturated brine, and dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure to give the title compound as a yellow oil (11.8 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10.5 mL
Type
reactant
Reaction Step One
Quantity
13.5 g
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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